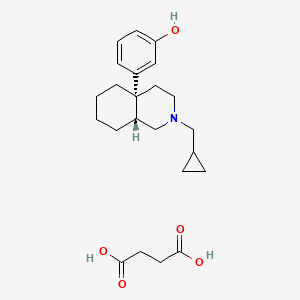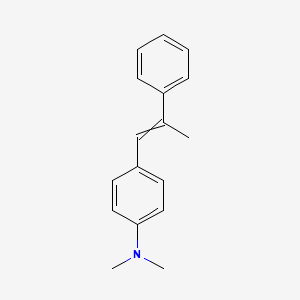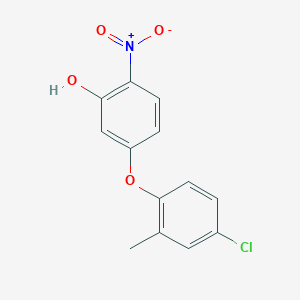
Methyltintris(2-mercaptoethyl nonanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltintris(2-mercaptoethyl nonanoate) is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. Methyltintris(2-mercaptoethyl nonanoate) is particularly notable for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyltintris(2-mercaptoethyl nonanoate) typically involves the reaction of methyltin trichloride with 2-mercaptoethanol and nonanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Methyltin trichloride+2-mercaptoethanol+nonanoic acid→Methyltintris(2-mercaptoethyl nonanoate)+by-products
Industrial Production Methods
Industrial production of Methyltintris(2-mercaptoethyl nonanoate) involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyltintris(2-mercaptoethyl nonanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: The tin atom can participate in substitution reactions, where ligands attached to the tin are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with LiAlH4 can regenerate the thiol.
Scientific Research Applications
Methyltintris(2-mercaptoethyl nonanoate) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its organotin structure.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of Methyltintris(2-mercaptoethyl nonanoate) involves its interaction with biological molecules through its tin center. The compound can bind to proteins and enzymes, altering their function. This interaction is mediated by the thiol groups, which can form covalent bonds with cysteine residues in proteins, leading to changes in their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyltintris(2-ethylhexyl mercaptoacetate)
- Methyltintris(2-mercaptoethyl octanoate)
- Methyltintris(2-mercaptoethyl decanoate)
Uniqueness
Methyltintris(2-mercaptoethyl nonanoate) is unique due to its specific combination of a methyltin center with 2-mercaptoethyl and nonanoate groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
59118-93-3 |
|---|---|
Molecular Formula |
C34H66O6S3Sn |
Molecular Weight |
785.8 g/mol |
IUPAC Name |
2-[methyl-bis(2-nonanoyloxyethylsulfanyl)stannyl]sulfanylethyl nonanoate |
InChI |
InChI=1S/3C11H22O2S.CH3.Sn/c3*1-2-3-4-5-6-7-8-11(12)13-9-10-14;;/h3*14H,2-10H2,1H3;1H3;/q;;;;+3/p-3 |
InChI Key |
OMEJTPMPMHOZBW-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCC(=O)OCCS[Sn](C)(SCCOC(=O)CCCCCCCC)SCCOC(=O)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{[(Cyclohex-1-en-1-yl)methyl]sulfanyl}(methylsulfanyl)acetonitrile](/img/structure/B14598688.png)

silane](/img/structure/B14598700.png)
![3-Hydroxy-4-[2-(5-nitro-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14598716.png)




![2-(3-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14598743.png)
![4-Acetyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octan-1-one](/img/structure/B14598748.png)


